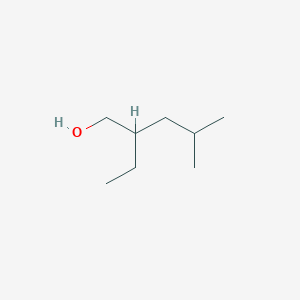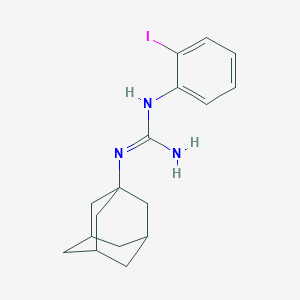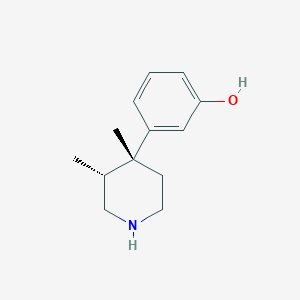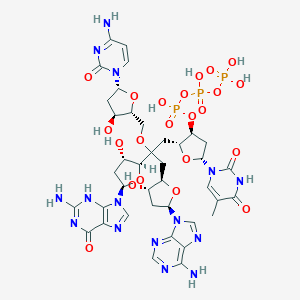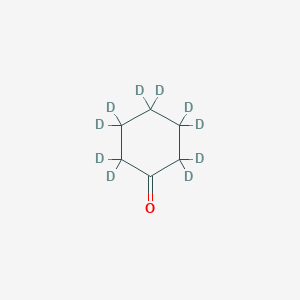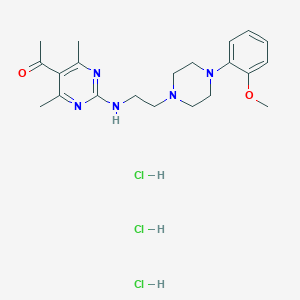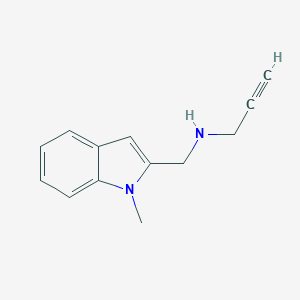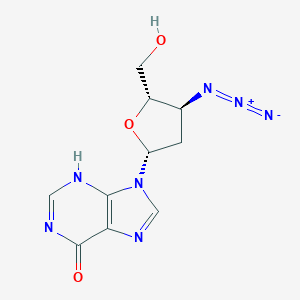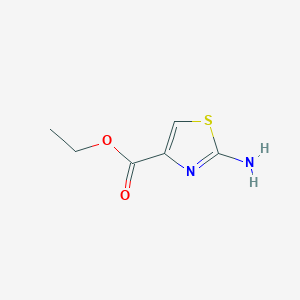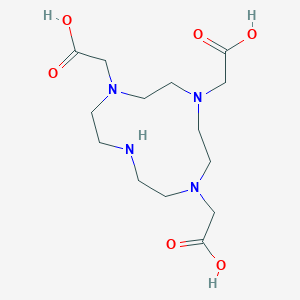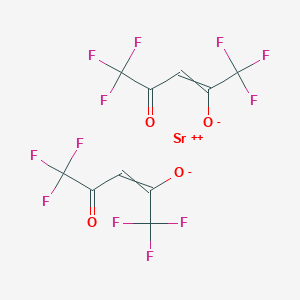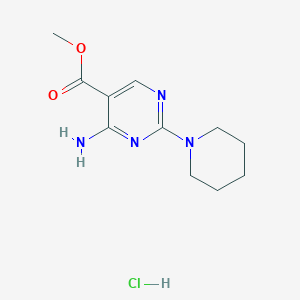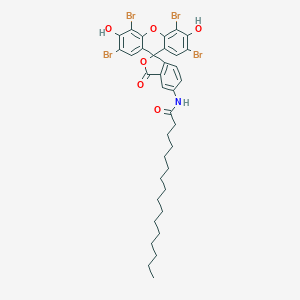
5-(N-Hexadecanoyl)aminoeosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-Hexadecanoyl)aminoeosin is a fluorescent dye used in scientific research for various applications. It is also known as HAE or hexadecanoyl amino eosin. This molecule is a derivative of eosin, a red dye, and contains a hexadecanoyl group, which is a 16-carbon fatty acid chain. The addition of this fatty acid chain enhances the lipophilicity of the molecule, making it useful for various biological applications.
Mechanism Of Action
The mechanism of action of 5-(N-Hexadecanoyl)aminoeosin involves its ability to bind to lipids and proteins in biological membranes. The fatty acid chain of HAE allows it to insert into the hydrophobic region of the membrane, while the eosin moiety provides fluorescence. The fluorescence of HAE is sensitive to changes in the local environment, such as changes in pH, polarity, and viscosity.
Biochemical And Physiological Effects
5-(N-Hexadecanoyl)aminoeosin has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-cytotoxic molecule that is widely used in scientific research.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-(N-Hexadecanoyl)aminoeosin in lab experiments is its high sensitivity and specificity for labeling lipids and proteins in biological membranes. It is also useful for live-cell imaging, allowing researchers to study the dynamics of biomolecules in real-time. However, one limitation of HAE is its limited solubility in aqueous solutions, which can affect its labeling efficiency.
Future Directions
There are several future directions for the use of 5-(N-Hexadecanoyl)aminoeosin in scientific research. One direction is the development of new derivatives of HAE with improved solubility and labeling efficiency. Another direction is the use of HAE in combination with other fluorescent probes to study complex biological processes, such as signal transduction and membrane fusion. Finally, the use of HAE in high-throughput screening assays for drug discovery is also a promising future direction.
Synthesis Methods
The synthesis of 5-(N-Hexadecanoyl)aminoeosin involves the reaction of eosin with hexadecanoic acid and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a catalyst. The reaction takes place in anhydrous dimethylformamide (DMF) at room temperature. The resulting product is then purified using column chromatography to obtain pure HAE.
Scientific Research Applications
5-(N-Hexadecanoyl)aminoeosin is widely used in scientific research as a fluorescent probe to study the behavior of lipids and proteins in biological membranes. It is also used to study the structure and function of various biomolecules, including enzymes, receptors, and ion channels. HAE is useful for labeling lipids and proteins in live cells, allowing researchers to study their localization and dynamics in real-time.
properties
CAS RN |
114586-25-3 |
|---|---|
Product Name |
5-(N-Hexadecanoyl)aminoeosin |
Molecular Formula |
C36H39Br4NO6 |
Molecular Weight |
901.3 g/mol |
IUPAC Name |
N-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide |
InChI |
InChI=1S/C36H39Br4NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(42)41-21-16-17-23-22(18-21)35(45)47-36(23)24-19-26(37)31(43)29(39)33(24)46-34-25(36)20-27(38)32(44)30(34)40/h16-20,43-44H,2-15H2,1H3,(H,41,42) |
InChI Key |
TVDLMLYZIDNGFM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)Br)Br)O)Br)OC2=O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Br)O)Br)Br)O)Br)OC2=O |
Other CAS RN |
114586-25-3 |
synonyms |
5-(N-hexadecanoyl)aminoeosin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




